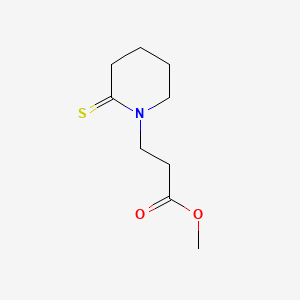
Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a thioxopiperidine ring attached to a propanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate typically involves the reaction of 2-thioxopiperidine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thioxopiperidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as primary amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The thioxopiperidine ring can interact with enzymes or receptors, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active thioxopiperidine moiety, which can then exert its effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2-oxopiperidin-1-yl)propanoate
- Methyl 3-(4-oxopiperidin-1-yl)propanoate
- Methyl 3-(1H-pyrrol-2-yl)propanoate
Uniqueness
Methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate is unique due to the presence of the thioxopiperidine ring, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and potential biological activities compared to its analogs with oxo or pyrrolidine rings.
Propiedades
Número CAS |
125627-71-6 |
|---|---|
Fórmula molecular |
C9H15NO2S |
Peso molecular |
201.284 |
Nombre IUPAC |
methyl 3-(2-sulfanylidenepiperidin-1-yl)propanoate |
InChI |
InChI=1S/C9H15NO2S/c1-12-9(11)5-7-10-6-3-2-4-8(10)13/h2-7H2,1H3 |
Clave InChI |
XFYRATBCPFTUNK-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN1CCCCC1=S |
Sinónimos |
1-Piperidinepropanoic acid, 2-thioxo-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















